N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

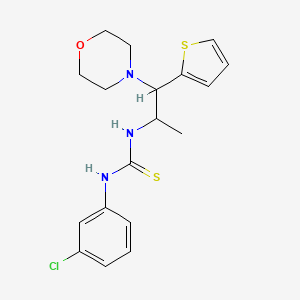

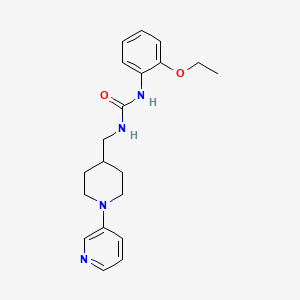

The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, and a piperidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms. The oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the bonds between them. X-ray diffraction could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the oxadiazole ring might undergo reactions at the oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring might make the compound more soluble in polar solvents .Scientific Research Applications

Antidepressant and Anticonvulsant Activities

One area of application for similar compounds involves the synthesis and evaluation of novel pyrazole derivatives for their antidepressant and anticonvulsant activities. Research has shown that certain compounds can exhibit significant antidepressant activity comparable to or exceeding that of known medications such as imipramine, as well as remarkable protective effects against seizures induced by specific agents in animal models. These findings suggest a potential for the development of new therapeutic agents targeting depression and seizure disorders (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Antiallergic Effects

Another application includes the synthesis and evaluation of oxadiazole derivatives for antiallergic effects. Studies have demonstrated that certain derivatives can display significant antiallergic activity, including the suppression of histamine-induced ear edema in mice, suggesting a role in the treatment of allergic reactions (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).

Cytotoxic Activity

Furthermore, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for cytotoxic activity against various cancer cell lines. The studies found that most compounds were potent cytotoxins, with some showing activity in in vivo models of cancer, highlighting their potential as anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Enzymatic Inhibition

Compounds structurally related to N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide have also been evaluated for their inhibitory potential against enzymes of interest in medicinal chemistry. For instance, certain benzamide derivatives have been tested against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, suggesting a potential for these compounds to interact with nucleotide protein targets and exhibit biological activity in this context (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-13-6-8-16(9-7-13)31(28,29)26-10-4-5-15(12-26)18(27)21-20-23-22-19(30-20)17-11-14(2)24-25(17)3/h6-9,11,15H,4-5,10,12H2,1-3H3,(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIQSFYLRRLLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2868342.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)

![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde](/img/structure/B2868355.png)

![Hexamethyl dipyrrolo[1,2-a:2,1-k][1,10]phenanthroline-7,8,9,12,13,14-hexacarboxylate](/img/structure/B2868358.png)

![N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2868361.png)

![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)